molecular formula C11H11F4NO B2638951 3-(2-Fluorophenyl)-N-(2,2,2-trifluoroethyl)propanamide CAS No. 1795012-22-4

3-(2-Fluorophenyl)-N-(2,2,2-trifluoroethyl)propanamide

Cat. No.: B2638951
CAS No.: 1795012-22-4
M. Wt: 249.209
InChI Key: LVZGUEVKGUURME-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-N-(2,2,2-trifluoroethyl)propanamide is an organic compound characterized by the presence of both fluorine and trifluoromethyl groups. These groups are known for their significant impact on the compound’s chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-N-(2,2,2-trifluoroethyl)propanamide typically involves the reaction of 2-fluorobenzaldehyde with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-N-(2,2,2-trifluoroethyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or potassium carbonate as bases.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Fluorophenyl)-N-(2,2,2-trifluoroethyl)propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-N-(2,2,2-trifluoroethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and stability, leading to more effective interactions with these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Fluorophenyl)-N-(2,2,2-trifluoroethyl)acetamide
  • 3-(2-Fluorophenyl)-N-(2,2,2-trifluoroethyl)butanamide

Uniqueness

3-(2-Fluorophenyl)-N-(2,2,2-trifluoroethyl)propanamide stands out due to its specific combination of fluorine and trifluoromethyl groups, which confer unique chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in applications requiring high-performance materials or biologically active compounds.

Properties

IUPAC Name

3-(2-fluorophenyl)-N-(2,2,2-trifluoroethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F4NO/c12-9-4-2-1-3-8(9)5-6-10(17)16-7-11(13,14)15/h1-4H,5-7H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZGUEVKGUURME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)NCC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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